Cas no 18434-08-7 (4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl)
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl structure](https://de.kuujia.com/scimg/cas/18434-08-7x500.png)
18434-08-7 structure
Produktname:4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,1':4',1'':4'',1'''-Quaterphenyl,4,4'''-bis[(2-butyloctyl)oxy]-
- 4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl
- 1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene
- 4,4'''-Bis((2-butyloctyl)oxy)-1,1':4',1'':4'',1'''-quaterphenyl
- 4,4''''-bis(2-Butyl-octyloxy)-p-quaterphenyl
- 4,4''''-Bis(2-butyloctyloxy)-quaterphenyl
- 4,4''-bisbutyloctyloxy-p-quarterphenyl
- 4,4''-Di(2-butyloctoxy-1)-p-quaterphenyl
- AC1L3C6W
- AC1Q56XY
- BBQ
- SureCN1931947
- 4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl
- Ccris 4969
- Einecs 242-310-0
- 4,4''''''-(2-butyloctyloxy)-p-quaterphenyl
- 4,4'''-Bis[(2-butyloctyl)oxy]-p-quaterphenyl
- 4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterbenzene
- B5320
- 1~4~,4~4~-Bis[(2-butyloctyl)oxy]-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
- UNII-97212LUM7T
- 1,1':4',1'':4'',1'''-QUATERPHENYL, 4,4'''-BIS((2-BUTYLOCTYL)OXY)-
- DTXSID40939825
- PILOT 386
- 4,4'''-DI(2-BUTYLOCTOXY-1)-P-QUATERPHENYL
- CS-0373864
- QP-G 12
- 4,4/'/'/'-bis[(2-butyloctyl)oxy]-1,1/':4/',1/'/':4/'/',1/'/'/'-quaterphenyl
- SCHEMBL1931947
- 4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl, 98%
- NS00051754
- 18434-08-7
- MFCD02667784
- 11,44-DI-(2-BUTYLOCTYLOXY)-P-QUATERPHENYL
- 4,4'''-bis[(2-butyloctyl)oxy]-1,1'
- 97212LUM7T
- Q27271949
- AKOS024421512
- T70469
- JMLYWQXLJYRYHL-UHFFFAOYSA-N
-
- MDL: MFCD02667784
- Inchi: 1S/C48H66O2/c1-5-9-13-15-19-39(17-11-7-3)37-49-47-33-29-45(30-34-47)43-25-21-41(22-26-43)42-23-27-44(28-24-42)46-31-35-48(36-32-46)50-38-40(18-12-8-4)20-16-14-10-6-2/h21-36,39-40H,5-20,37-38H2,1-4H3
- InChI-Schlüssel: JMLYWQXLJYRYHL-UHFFFAOYSA-N
- Lächelt: O(C1C([H])=C([H])C(C2C([H])=C([H])C(=C([H])C=2[H])C2C([H])=C([H])C(=C([H])C=2[H])C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=C([H])C=1[H])C([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 674.50658
- Monoisotopenmasse: 674.506
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 50
- Anzahl drehbarer Bindungen: 25
- Komplexität: 712
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 18.5
- XLogP3: 17.3
Experimentelle Eigenschaften
- Dichte: 0.968
- Schmelzpunkt: 163°C(lit.)
- Siedepunkt: 763.3°Cat760mmHg
- Flammpunkt: 188.5°C
- Brechungsindex: 1.529
- PSA: 18.46
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1253933-1g |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98% | 1g |
$335 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871240-200mg |
4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl |
18434-08-7 | 98% | 200mg |
¥644.40 | 2022-09-29 | |
1PlusChem | 1P00AWMJ-200mg |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | >98.0%(HPLC) | 200mg |
$66.00 | 2024-06-18 | |
abcr | AB505879-1g |
4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl; . |
18434-08-7 | 1g |
€291.30 | 2024-08-02 | ||
A2B Chem LLC | AF08043-1g |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | >98.0%(HPLC) | 1g |
$162.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y3175059-1g |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98.0% | 1g |
$175 | 2025-02-19 | |
abcr | AB505879-200mg |
4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl; . |
18434-08-7 | 200mg |
€101.70 | 2024-08-02 | ||
Aaron | AR00AWUV-20mg |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98% | 20mg |
$62.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y3175059-200mg |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98.0% | 200mg |
$85 | 2025-02-19 | |
1PlusChem | 1P00AWMJ-250mg |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98% | 250mg |
$213.00 | 2025-02-25 |
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl Verwandte Literatur
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1. Effect of complexation on the excited state of uranyl β-diketonato complexes: applications of the energy gap lawTomoo Yayamura,Sugio Iwata,Shun-ichi Iwamaru,Hiroshi Tomiyasu J. Chem. Soc. Faraday Trans. 1994 90 3253
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Ch. Lotz,R. Zellner Phys. Chem. Chem. Phys. 2000 2 2353
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3. Fluorescence spectroscopy of supersonically cooled CFCIRichard Schlachta,Gerrit M. Lask,Vladimir E. Bondybey J. Chem. Soc. Faraday Trans. 1991 87 2407
-
Ch. Lotz,R. Zellner Phys. Chem. Chem. Phys. 2001 3 2607
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5. Chemiluminescence from reactions of bis(pentachloro-phenyl)oxalate, hydrogen peroxide and fluorescent compounds. Role of the fluor and nature of chemielectronic process(es)Colin L. R. Catherall,T. Frank Palmer,Robert B. Cundall J. Chem. Soc. Faraday Trans. 2 1984 80 837
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:18434-08-7)4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl

Reinheit:99%
Menge:1g
Preis ($):173.0